6-Quinolinesulfonic acid, 4-hydroxy-2-phenyl-
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Overview
Description
Preparation Methods
The synthesis of 4-hydroxy-2-phenylquinoline-6-sulfonic acid can be achieved through various methods. One common approach involves the reaction of anthranilic acid derivatives under specific conditions . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Hydroxy-2-phenylquinoline-6-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Hydroxy-2-phenylquinoline-6-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it valuable in the study of biochemical pathways and interactions.
Medicine: Its potential pharmaceutical properties are explored for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-phenylquinoline-6-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Hydroxy-2-phenylquinoline-6-sulfonic acid can be compared to other similar compounds within the quinoline family, such as:
- 4-Hydroxy-2-phenylquinoline
- 2-Phenyl-4-quinolinecarboxylic acid
- 4-Hydroxy-7-methoxy-2-phenylquinoline
These compounds share structural similarities but differ in their specific functional groups and properties, making each unique in its applications and effects.
Properties
CAS No. |
138506-02-2 |
---|---|
Molecular Formula |
C15H11NO4S |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
4-oxo-2-phenyl-1H-quinoline-6-sulfonic acid |
InChI |
InChI=1S/C15H11NO4S/c17-15-9-14(10-4-2-1-3-5-10)16-13-7-6-11(8-12(13)15)21(18,19)20/h1-9H,(H,16,17)(H,18,19,20) |
InChI Key |
AACAFHYXCWGSTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)S(=O)(=O)O |
Origin of Product |
United States |
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